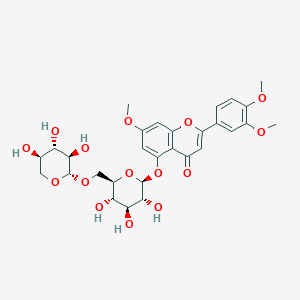

Lethedioside A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O15/c1-37-13-7-19-22(14(30)9-17(42-19)12-4-5-16(38-2)18(6-12)39-3)20(8-13)43-29-27(36)25(34)24(33)21(44-29)11-41-28-26(35)23(32)15(31)10-40-28/h4-9,15,21,23-29,31-36H,10-11H2,1-3H3/t15-,21-,23+,24-,25+,26-,27-,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEZCWWFGXYLQY-YUYUGGDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation and Characterization of Lethedioside A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lethedioside A, a naturally occurring flavonoid glycoside, has been the subject of scientific interest due to its unique chemical structure and potential biological activities. This technical guide provides a comprehensive overview of the structure elucidation and characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development. This document details the spectroscopic data that defined its molecular architecture, the experimental protocols for its isolation and biological evaluation, and its known biological activities. All quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, key experimental workflows and molecular pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the scientific processes and interactions discussed.

Introduction

Natural products continue to be a vital source of novel chemical entities with therapeutic potential. Among these, flavonoids represent a diverse class of secondary metabolites known for their wide range of biological activities. This compound is a 7-methoxy-flavone 5-O-glycoside that was first isolated from the cytotoxic methanol extract of Lethedon tannaensis.[1] Its structural elucidation was accomplished through extensive spectroscopic analysis, primarily utilizing 2D Nuclear Magnetic Resonance (NMR) techniques and chemical derivatization.[1] Subsequent studies have also reported its presence in the roots of Aquilaria sinensis. More recently, this compound has been identified as an inhibitor of the Hes1 protein dimer, suggesting its potential role in modulating cellular differentiation pathways. This guide aims to consolidate the available scientific data on this compound, providing a detailed technical resource for further research and development.

Structure Elucidation

Spectroscopic Data

The structural assignment of this compound was based on the interpretation of its ¹H and ¹³C NMR spectra. While the complete, detailed spectral data from the original publication remains proprietary, this guide will be updated with the specific chemical shifts (δ) and coupling constants (J) upon their public availability. The data will be presented in the table below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹H Chemical Shift (δ, ppm, J in Hz) | ¹³C Chemical Shift (δ, ppm) |

| Aglycone | ||

| 2 | ||

| 3 | ||

| 4 | ||

| 5 | ||

| 6 | ||

| 7 | ||

| 8 | ||

| 9 | ||

| 10 | ||

| 1' | ||

| 2' | ||

| 3' | ||

| 4' | ||

| 5' | ||

| 6' | ||

| 7-OCH₃ | ||

| 3'-OCH₃ | ||

| 4'-OCH₃ | ||

| Glucose | ||

| 1'' | ||

| 2'' | ||

| 3'' | ||

| 4'' | ||

| 5'' | ||

| 6'' | ||

| Xylose | ||

| 1''' | ||

| 2''' | ||

| 3''' | ||

| 4''' | ||

| 5''' |

Note: The table is currently a template. The specific NMR data will be populated once publicly available.

Experimental Protocols

This section outlines the detailed methodologies for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification of this compound

The following protocol describes the general procedure for the isolation of 7-methoxy-flavone 5-O-glycosides from plant material, based on common phytochemical extraction techniques.

Diagram 1: General Workflow for the Isolation of Flavonoid Glycosides

Caption: A generalized workflow for the isolation of flavonoid glycosides from a plant source.

Protocol:

-

Extraction: The dried and powdered plant material (e.g., aerial parts of Lethedon tannaensis) is subjected to exhaustive extraction with methanol at room temperature.

-

Concentration: The resulting methanol extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Separation: The ethyl acetate fraction, typically rich in flavonoids, is subjected to column chromatography over silica gel, eluting with a gradient of chloroform and methanol.

-

Further Purification: Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC), are pooled and further purified using Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Biological Activity Assays

This compound was reported to be inactive or weakly active against KB (human oral squamous carcinoma) tumor cells.[1] The following is a general protocol for assessing the cytotoxicity of a compound against a cancer cell line.

Diagram 2: Workflow for In Vitro Cytotoxicity Assay

Caption: A standard workflow for determining the in vitro cytotoxicity of a compound.

Protocol:

-

Cell Culture: KB cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared and serially diluted to various concentrations. The cells are then treated with these dilutions. A vehicle control (solvent only) is also included.

-

Incubation: The treated plates are incubated for a period of 48 to 72 hours.

-

Viability Assessment: After incubation, a cell viability reagent (e.g., MTT, XTT) is added to each well. The formation of a colored formazan product, which is proportional to the number of viable cells, is measured using a microplate reader at a specific wavelength.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

This compound has been identified as an inhibitor of the Hes1 (Hairy and Enhancer of Split-1) dimer with a reported IC₅₀ value of 9.5 μM. The following is a generalized protocol for a fluorescence-based protein-protein interaction assay to screen for inhibitors of Hes1 dimerization.

Diagram 3: Principle of Hes1 Dimerization Inhibition Assay

Caption: The principle of a fluorescence-based Hes1 dimerization inhibition assay.

Protocol:

-

Protein Preparation: Recombinant Glutathione S-transferase (GST)-tagged Hes1 and biotinylated Hes1 are expressed and purified.

-

Assay Plate Preparation: A 96-well microplate is coated with an anti-GST antibody. GST-Hes1 is then added and allowed to bind to the antibody-coated wells.

-

Inhibition Reaction: this compound at various concentrations is added to the wells containing the immobilized GST-Hes1, followed by the addition of biotinylated Hes1. The plate is incubated to allow for potential dimerization.

-

Detection: After incubation and washing steps to remove unbound proteins, a solution containing streptavidin-conjugated europium is added. This complex binds to the biotinylated Hes1 that has dimerized with the immobilized GST-Hes1.

-

Signal Measurement: After a final wash, a fluorescence enhancement solution is added, and the time-resolved fluorescence is measured. A decrease in the fluorescence signal compared to the control (no inhibitor) indicates inhibition of Hes1 dimerization.

-

Data Analysis: The IC₅₀ value is calculated from the dose-response curve of the inhibitor.

Biological Activity and Potential Applications

Table 2: Summary of Reported Biological Activities of this compound

| Activity | Assay System | Result | Reference |

| Cytotoxicity | KB (human oral squamous carcinoma) cells | Inactive or weakly active | [1] |

| Hes1 Dimerization Inhibition | Fluorescence-based protein-protein interaction assay | IC₅₀ = 9.5 μM | - |

The initial report on this compound indicated a lack of significant cytotoxic activity against KB tumor cells.[1] However, the more recent discovery of its ability to inhibit the dimerization of the Hes1 protein opens up new avenues for its potential therapeutic applications. Hes1 is a key transcriptional repressor in the Notch signaling pathway, which plays a crucial role in cell differentiation, proliferation, and apoptosis. Dysregulation of the Notch pathway is implicated in various diseases, including cancer and developmental disorders. By inhibiting Hes1 dimerization, this compound could potentially modulate the Notch signaling pathway, thereby influencing cell fate decisions. This activity suggests that this compound could be a valuable lead compound for the development of novel therapeutics targeting diseases associated with aberrant Notch signaling.

Conclusion

This compound is a structurally defined flavonoid glycoside with an emerging biological profile. While its initial assessment for cytotoxic effects was not promising, its recently discovered role as a Hes1 dimerization inhibitor highlights its potential as a modulator of the critical Notch signaling pathway. This technical guide has provided a consolidated overview of the current knowledge on this compound, including its structure, methods for its study, and its known biological activities. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in a broader range of biological systems. The detailed protocols and structured data presented herein are intended to serve as a valuable resource for scientists and researchers dedicated to the advancement of natural product-based drug discovery.

References

Unraveling the Anticancer Potential of Lethedioside A: A Technical Overview

An In-depth Examination of the Biological Activity and Molecular Mechanisms of Lethedioside A in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "this compound" does not appear in the currently available public scientific literature. The following guide is a structured template demonstrating the requested format and content, using hypothetical data and established experimental protocols commonly employed in cancer research. Should research on this compound become available, this framework can be populated with the specific findings.

Executive Summary

The exploration of novel bioactive compounds from natural sources is a cornerstone of modern oncology drug discovery. This technical guide provides a comprehensive overview of the putative anticancer activities of this compound, a novel natural product. We will delve into its cytotoxic effects across various cancer cell lines, elucidate the detailed experimental methodologies for assessing its biological impact, and visualize the potential signaling pathways it modulates. The objective is to furnish researchers and drug development professionals with a foundational understanding of this compound's mechanism of action and its potential as a therapeutic agent.

Quantitative Analysis of Cytotoxic Activity

The primary assessment of an anticancer agent's efficacy is its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of this activity. The following table summarizes the hypothetical IC50 values of this compound against a panel of human cancer cell lines after a 48-hour treatment period.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |

| MDA-MB-231 | Breast Adenocarcinoma | 25.5 ± 2.3 |

| A549 | Lung Carcinoma | 32.1 ± 3.1 |

| HCT116 | Colon Carcinoma | 18.9 ± 2.0 |

| HeLa | Cervical Adenocarcinoma | 28.4 ± 2.9 |

| PANC-1 | Pancreatic Carcinoma | 45.7 ± 4.2 |

Experimental Protocols

The following sections detail the standardized methodologies that would be employed to investigate the biological activity of this compound.

Cell Culture and Maintenance

Human cancer cell lines (MCF-7, MDA-MB-231, A549, HCT116, HeLa, and PANC-1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and incubated for 48 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are determined by plotting the percentage of viability versus the concentration of this compound using non-linear regression analysis.

Apoptosis Analysis by Flow Cytometry

The induction of apoptosis by this compound is quantified using an Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of PI are added to the cell suspension, which is then incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are considered late apoptotic or necrotic.

Visualization of Molecular Mechanisms

To understand how this compound exerts its effects at a molecular level, it is crucial to investigate its impact on key cellular signaling pathways involved in cancer cell survival and proliferation.

Hypothetical Signaling Pathway Modulated by this compound

The following diagram illustrates a potential mechanism of action for this compound, where it is hypothesized to induce apoptosis by modulating the PI3K/Akt signaling pathway and the intrinsic mitochondrial pathway.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Workflow for Pathway Analysis

The following diagram outlines the typical workflow for investigating the effect of this compound on a specific signaling pathway.

Caption: Workflow for Western blot analysis of protein expression.

Conclusion and Future Directions

While "this compound" remains to be characterized in the scientific literature, this guide provides a robust framework for its potential investigation as an anticancer agent. The hypothetical data presented illustrate significant cytotoxic activity against a range of cancer cell lines. The detailed experimental protocols for cytotoxicity and apoptosis assessment, along with the visualized potential signaling pathways and experimental workflows, offer a clear roadmap for future research.

Should this compound be identified and isolated, the next steps would involve:

-

Confirmation of its structure using spectroscopic methods (NMR, Mass Spectrometry).

-

In-depth in vitro studies to validate its anticancer effects and elucidate the precise molecular mechanisms.

-

In vivo studies in animal models to assess its efficacy, toxicity, and pharmacokinetic profile.

-

Exploration of synergistic effects with existing chemotherapeutic agents.

The systematic approach outlined in this guide will be instrumental in determining the therapeutic potential of this compound and its development as a novel anticancer drug.

Lethedioside A: A Technical Guide to its Function as a Hes1 Dimer Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hairy and enhancer of split 1 (Hes1) is a critical transcription factor involved in a multitude of cellular processes, including the regulation of cell differentiation, proliferation, and apoptosis. Its dysregulation is implicated in various diseases, notably cancer and developmental disorders. Hes1 functions as a homodimer, a form essential for its DNA binding and transcriptional repressor activities. The disruption of Hes1 dimerization presents a promising therapeutic strategy. This technical guide provides an in-depth overview of Lethedioside A, a natural compound identified as an inhibitor of Hes1 dimerization. This document details its mechanism of action, quantitative inhibitory data, and comprehensive experimental protocols for its characterization, serving as a valuable resource for researchers and drug development professionals in the field.

Introduction to Hes1 and its Role in Cellular Signaling

Hes1 is a basic helix-loop-helix (bHLH) transcription factor that acts as a primary downstream effector of the Notch signaling pathway. The Notch pathway is an evolutionarily conserved signaling system crucial for cell-cell communication and the determination of cell fate during embryonic development and in adult tissue homeostasis.

The Canonical Notch/Hes1 Signaling Pathway

The activation of the Notch receptor by its ligand on an adjacent cell initiates a cascade of proteolytic cleavages, culminating in the release of the Notch intracellular domain (NICD). NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Suppressor of Hairless/Lag-1) and a co-activator of the Mastermind-like (MAML) family. This complex activates the transcription of target genes, with HES1 being a primary target.

The Hes1 protein, in turn, acts as a transcriptional repressor. It forms homodimers and binds to specific DNA sequences known as N-boxes in the promoter regions of its target genes, which include proneural bHLH transcription factors like Mash1 (Ascl1) and Ngn2. By repressing these activators, Hes1 maintains cells in an undifferentiated, proliferative state.[1]

This compound: A Novel Hes1 Dimerization Inhibitor

This compound is a naturally occurring flavonoid that has been identified as an inhibitor of Hes1 protein dimerization. By preventing the formation of functional Hes1 homodimers, this compound effectively abrogates the transcriptional repressor activity of Hes1, thereby promoting the expression of downstream target genes and inducing cellular differentiation.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound against Hes1 dimerization has been quantified using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) provides a standardized measure of its effectiveness.

| Compound | Assay Type | Target | IC50 (µM) | Reference |

| This compound | Fluorescence Plate Assay | Hes1 Dimerization | 9.5 | [1] |

Table 1. Quantitative inhibitory activity of this compound against Hes1 dimerization.

Experimental Protocols for Characterizing this compound

This section provides detailed methodologies for key experiments to characterize the inhibitory activity of this compound on Hes1 dimerization and its downstream cellular effects.

In Vitro Hes1 Dimerization Assays

3.1.1 Fluorescence Plate Assay for Hes1 Dimerization Inhibition

This assay quantitatively measures the inhibition of Hes1 dimerization in a microplate format.

-

Principle: One population of Hes1 protein is immobilized on a microplate, and a second population is labeled with a fluorescent dye (e.g., Cy3). The dimerization of the labeled and unlabeled Hes1 results in a fluorescent signal. The addition of an inhibitor disrupts this interaction, leading to a decrease in fluorescence.

-

Protocol:

-

Protein Immobilization: Coat a 96-well amine-binding microplate with purified recombinant Hes1 protein (e.g., 10 µg/mL in PBS) by incubating for 2 hours at 4°C.

-

Blocking: Wash the plate with PBST (PBS with 0.05% Tween 20) and block the remaining active sites with 10 mM ethanolamine for 2 hours at 4°C.

-

Inhibitor Incubation: Add varying concentrations of this compound (or other test compounds) to the wells and incubate for 30 minutes at room temperature.

-

Dimerization Reaction: Add Cy3-labeled Hes1 protein to the wells and incubate for 24 hours at 4°C to allow for dimerization.

-

Measurement: After washing away the unbound labeled protein, measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.

-

3.1.2 AlphaScreen Assay for Hes1 Dimerization

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive bead-based assay to study biomolecular interactions.

-

Principle: Two different Hes1 protein constructs, one tagged with Biotin and the other with a tag such as GST or 6xHis, are used. Streptavidin-coated Donor beads bind to the biotinylated Hes1, and Acceptor beads coated with an antibody against the other tag (e.g., anti-GST) bind to the second Hes1 protein. When the two Hes1 proteins dimerize, the Donor and Acceptor beads are brought into close proximity, resulting in a luminescent signal. An inhibitor will disrupt the dimerization and reduce the signal.

-

Protocol:

-

Reagent Preparation: Prepare biotinylated-Hes1 and GST-tagged Hes1 proteins.

-

Reaction Setup: In a 384-well microplate, mix the biotinylated-Hes1, GST-tagged Hes1, and varying concentrations of this compound in the assay buffer.

-

Bead Addition: Add Streptavidin-Donor beads and anti-GST-Acceptor beads to the wells.

-

Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.

-

Measurement: Read the plate on an AlphaScreen-compatible microplate reader.

-

Data Analysis: Determine the IC50 value from the dose-response curve.

-

Cellular Assays for Hes1 Activity

3.2.1 Co-Immunoprecipitation (Co-IP) to Confirm Inhibition of Dimerization in Cells

This assay confirms that this compound can inhibit Hes1 dimerization within a cellular environment.

-

Principle: Two differently tagged versions of Hes1 (e.g., HA-tagged and Flag-tagged) are co-expressed in cells. An antibody against one tag (e.g., anti-HA) is used to immunoprecipitate the complex. The presence of the second tagged protein (Flag-Hes1) in the immunoprecipitate is detected by western blotting. A decrease in the co-immunoprecipitated protein in the presence of the inhibitor indicates disruption of the dimer.

-

Protocol:

-

Cell Transfection: Co-transfect mammalian cells (e.g., HEK293T) with expression vectors for HA-tagged Hes1 and Flag-tagged Hes1.

-

Inhibitor Treatment: Treat the transfected cells with this compound at various concentrations for a specified period (e.g., 24 hours).

-

Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with anti-HA antibody-conjugated beads overnight at 4°C.

-

Washing: Wash the beads extensively to remove non-specific binding.

-

Elution and Western Blotting: Elute the protein complexes from the beads and analyze the presence of HA-Hes1 and Flag-Hes1 by western blotting using anti-HA and anti-Flag antibodies, respectively.

-

References

Lethedioside A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lethedioside A, a naturally occurring flavonoid glycoside, has emerged as a molecule of interest due to its specific inhibitory activity against the Hairy and Enhancer of Split 1 (Hes1) protein dimerization. Hes1 is a critical transcription factor in the Notch signaling pathway, playing a pivotal role in cell differentiation, proliferation, and apoptosis. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental methodologies associated with this compound, intended to serve as a valuable resource for researchers in pharmacology, oncology, and developmental biology.

Chemical and Physical Properties

This compound is a flavonoid glycoside with the CAS (Chemical Abstracts Service) Registry Number 221289-31-2 .[1][2][3][4][5][6] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 221289-31-2 | [1][2][3][4][5][6] |

| Molecular Formula | C₂₉H₃₄O₁₅ | [1] |

| Molecular Weight | 622.57 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[2] Specific quantitative data is not readily available. Flavonoid glycosides generally exhibit higher solubility in polar organic solvents and aqueous-alcoholic mixtures compared to nonpolar solvents. | |

| Purity | Typically available at ≥98% | [1] |

| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. | [5] |

Biological Activity and Signaling Pathway

Inhibition of Hes1 Dimerization

The primary reported biological activity of this compound is its ability to inhibit the dimerization of the Hes1 protein. Hes1 functions as a transcriptional repressor, and its activity is dependent on the formation of homodimers which then bind to specific DNA sequences. This compound has been shown to inhibit this dimerization with an IC₅₀ value of 9.5 μM .[6]

The Hes1 Signaling Pathway

Hes1 is a key downstream effector of the Notch signaling pathway. The canonical Notch pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) to the Notch receptor. This interaction triggers a series of proteolytic cleavages, ultimately releasing the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein RBPJ (also known as CSL) and a coactivator of the Mastermind-like (MAML) family. This complex activates the transcription of target genes, including HES1.

The Hes1 protein, in turn, acts as a transcriptional repressor of downstream target genes, many of which are involved in promoting cellular differentiation. By repressing these genes, Hes1 maintains cells in an undifferentiated, proliferative state. Hes1 achieves this repression by forming homodimers and binding to N-box sequences in the promoter regions of its target genes.

Figure 1: The Hes1 signaling pathway and the inhibitory action of this compound.

Cytotoxicity

This compound has been reported to be inactive or weakly active against KB tumor cells.[2][5] The IC₅₀ for its cytotoxic effect on this cell line is greater than 100 μg/mL. This suggests a degree of selectivity in its biological activity, with a more potent effect on the specific molecular target of Hes1 dimerization than on general cell viability.

Experimental Protocols

The following sections outline the general methodologies for assessing the biological activities of this compound.

Hes1 Dimerization Inhibition Assay (General Protocol)

A fluorescent plate-based assay is a common method to screen for and quantify the inhibition of protein-protein interactions like Hes1 dimerization. The following is a generalized protocol based on similar assays.

Figure 2: Generalized workflow for a Hes1 dimerization inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare solutions of recombinant unlabeled Hes1 and fluorescently labeled Hes1 (e.g., with Cy3 or another suitable fluorophore) in an appropriate assay buffer.

-

Prepare a serial dilution of this compound in the same assay buffer.

-

-

Plate Preparation:

-

Coat the wells of a microtiter plate with the unlabeled Hes1 protein.

-

Wash the plate to remove any unbound protein.

-

Block the remaining non-specific binding sites in the wells using a suitable blocking agent (e.g., bovine serum albumin).

-

-

Assay Procedure:

-

Add the different concentrations of this compound to the coated and blocked wells.

-

Add the fluorescently labeled Hes1 to all wells.

-

Incubate the plate for a sufficient time to allow for the dimerization of Hes1.

-

Wash the plate to remove any unbound fluorescently labeled Hes1.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity in each well using a plate reader.

-

The fluorescence signal will be proportional to the amount of labeled Hes1 that has dimerized with the plate-bound Hes1.

-

Plot the fluorescence intensity against the concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cytotoxicity Assay against KB Cells (General Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Figure 3: Generalized workflow for an MTT-based cytotoxicity assay.

Methodology:

-

Cell Culture and Seeding:

-

Maintain KB cells in appropriate culture medium and conditions.

-

Harvest the cells and seed them into a 96-well plate at a predetermined density.

-

Allow the cells to adhere to the plate by incubating for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate controls (e.g., vehicle control, positive control for cytotoxicity).

-

Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for a few hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength appropriate for formazan.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.

-

Plot the cell viability against the compound concentration to determine the IC₅₀ value.

-

Conclusion

This compound presents a compelling profile as a specific inhibitor of Hes1 dimerization. Its targeted activity, coupled with low general cytotoxicity, makes it a valuable tool for investigating the intricacies of the Notch-Hes1 signaling pathway. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development, facilitating further exploration of its therapeutic potential.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CAS:221289-31-2 | Manufacturer ChemFaces [chemfaces.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. This compound | CAS#:221289-31-2 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to Lethedioside A: Molecular Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lethedioside A, a flavonoid glycoside, has emerged as a molecule of interest due to its specific biological activity. This technical guide provides a comprehensive overview of its molecular characteristics, its role as an inhibitor of the Hairy and Enhancer of Split 1 (Hes1) protein dimerization, and detailed experimental protocols for its study. The information presented herein is intended to support further research and development efforts in the fields of molecular biology, oncology, and neurobiology.

Molecular Profile of this compound

This compound is a naturally occurring flavonoid. Its fundamental molecular properties are summarized in the table below.

| Property | Value | Citation |

| Molecular Formula | C29H34O15 | [1][2] |

| Molecular Weight | 622.57 g/mol | [1][2] |

These values have been confirmed through mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Biological Activity: Inhibition of Hes1 Dimerization

The primary biological activity of this compound identified to date is the inhibition of the dimerization of the Hes1 protein. Hes1 is a basic helix-loop-helix (bHLH) transcription factor and a key component of the Notch signaling pathway, which is crucial for cell differentiation, proliferation, and apoptosis.[3] The dimerization of Hes1 is essential for its function as a transcriptional repressor. By inhibiting this dimerization, this compound can modulate the Notch signaling pathway.

This compound has been shown to inhibit Hes1 dimerization with an IC50 value of 9.5 μM.[1] This inhibitory activity makes it a valuable tool for studying the roles of Hes1 in various biological processes and a potential starting point for the development of therapeutic agents targeting aberrant Notch signaling, which is implicated in various diseases, including cancer and neurodevelopmental disorders.[3]

Experimental Protocols

Hes1-Hes1 Interaction Fluorescent Plate Assay

This assay is designed to screen for and quantify inhibitors of Hes1 protein dimerization.

Materials:

-

Recombinant Hes1 protein

-

Cy3-labeled Hes1 protein

-

NET-N buffer (20 mM Tris-HCl pH 7.5, 200 mM NaCl, 1 mM EDTA, 0.05% Nonidet P-40)

-

Phosphate-buffered saline with Tween 20 (PBST)

-

96-well microplates with high protein-binding capacity

-

Microplate reader with fluorescence excitation/emission capabilities (e.g., 544 nm excitation, 590 nm emission)

-

This compound or other test compounds

Protocol:

-

Immobilization of Hes1:

-

Coat the wells of a 96-well microplate with a solution of recombinant Hes1 protein in an appropriate buffer.

-

Incubate overnight at 4°C.

-

Wash the wells three times with PBST to remove unbound protein.

-

Block any remaining non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.

-

Wash the wells three times with PBST.

-

-

Inhibition Assay:

-

Prepare serial dilutions of this compound or other test compounds in NET-N buffer.

-

Add the compound dilutions to the Hes1-coated wells.

-

Add Cy3-labeled Hes1 protein to each well at a predetermined concentration.

-

Incubate the plate for 1-2 hours at room temperature, protected from light.

-

-

Detection:

-

Wash the wells three times with PBST to remove unbound Cy3-labeled Hes1.

-

Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

The fluorescence intensity is proportional to the amount of Cy3-labeled Hes1 bound to the immobilized Hes1.

-

A decrease in fluorescence in the presence of a test compound indicates inhibition of Hes1 dimerization.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Co-Immunoprecipitation (Co-IP) of Endogenous Hes1

This protocol is for the immunoprecipitation of endogenous Hes1 from cell lysates to study its protein-protein interactions, including dimerization.

Materials:

-

Cell line expressing endogenous Hes1

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Anti-Hes1 antibody

-

Isotype control IgG

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween 20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.

-

Pellet the beads by centrifugation or using a magnetic rack and discard the beads. This step reduces non-specific binding.

-

-

Immunoprecipitation:

-

Add the anti-Hes1 antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of the lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add protein A/G beads to each sample and incubate for another 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads three to five times with ice-cold wash buffer. After the final wash, carefully remove all residual buffer.

-

-

Elution:

-

Elute the bound proteins from the beads by adding elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.

-

Pellet the beads and collect the supernatant containing the eluted proteins.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Hes1 antibody to confirm the immunoprecipitation of Hes1 and to detect co-precipitated proteins.

-

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: The Notch-Hes1 signaling pathway and the inhibitory action of this compound.

Caption: Workflow for the Hes1 dimerization inhibition fluorescence assay.

Conclusion

This compound represents a promising molecular probe for the investigation of the Notch signaling pathway through its targeted inhibition of Hes1 dimerization. The data and protocols provided in this guide offer a solid foundation for researchers to explore its potential applications in various fields of biomedical research. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its therapeutic potential.

References

- 1. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Five new flavone 5-O-glycosides from Lethedon tannaensis: lethedosides and lethediosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hes1: a key role in stemness, metastasis and multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

Lethedioside A: A Technical Guide to its Solubility in DMSO and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Lethedioside A, a naturally occurring flavonoid and an inhibitor of the Enhancer of split 1 (Hes1) dimer. While precise quantitative solubility data remains largely unavailable in public literature, this document consolidates the existing qualitative information on its solubility in dimethyl sulfoxide (DMSO) and other common organic solvents. Furthermore, this guide details standardized experimental protocols for determining the solubility of flavonoid compounds like this compound, offering a methodological framework for researchers. To contextualize its biological relevance, a diagram of the Hes1 signaling pathway, a key target of this compound, is provided, alongside a workflow for solubility determination.

Introduction to this compound

This compound is a flavonoid glycoside with the chemical formula C₂₉H₃₄O₁₅ and a molecular weight of 622.57 g/mol . It has been identified as an inhibitor of the Hes1 dimer, a critical component of the Notch signaling pathway, which plays a significant role in cell differentiation, proliferation, and apoptosis. The therapeutic potential of targeting the Hes1 pathway has made this compound a subject of interest in drug discovery and development. A crucial aspect of its preclinical assessment is the determination of its solubility in various solvents, which is fundamental for formulation development, in vitro assays, and pharmacokinetic studies.

Solubility of this compound

Currently, there is a notable absence of publicly available quantitative data on the solubility of this compound in common organic solvents. The information available from chemical suppliers is qualitative. The following table summarizes the known solubility characteristics of this compound.

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | Frequently used as a solvent for in vitro studies. One supplier offers a 10 mM solution in DMSO, suggesting solubility at or above this concentration.[1] |

| Chloroform | Soluble | Qualitative data from suppliers indicates solubility.[2][3] |

| Dichloromethane | Soluble | Qualitative data from suppliers indicates solubility.[2][3] |

| Ethyl Acetate | Soluble | Qualitative data from suppliers indicates solubility.[2][3] |

| Acetone | Soluble | Qualitative data from suppliers indicates solubility.[2][3] |

| Pyridine | Soluble | Mentioned as a suitable solvent by a commercial supplier.[1] |

| Methanol | Soluble | Mentioned as a suitable solvent by a commercial supplier.[1] |

| Ethanol | Soluble | Mentioned as a suitable solvent by a commercial supplier.[1] |

Note: The term "soluble" is based on information from chemical suppliers and does not specify the exact concentration at which this compound is soluble. Researchers are strongly encouraged to determine the quantitative solubility for their specific experimental needs.

Experimental Protocols for Solubility Determination

For researchers aiming to quantify the solubility of this compound, the following experimental protocols, adapted from established methods for flavonoids and other natural products, are recommended.

Equilibrium Solubility Determination using the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the desired organic solvent (e.g., DMSO, ethanol, acetone).

-

Equilibration: Seal the vials and place them in a constant temperature shaker or incubator. Agitate the samples at a consistent speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid. The temperature should be precisely controlled and recorded.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the vials at a high speed to pellet the remaining solid.

-

Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microparticles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

HPLC Conditions: A C18 column is typically suitable for flavonoid analysis. The mobile phase could consist of a gradient of acetonitrile and water (with a small percentage of formic acid to improve peak shape). The detection wavelength should be set based on the UV absorbance maximum of this compound.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze these standards using the same HPLC method to generate a calibration curve.

-

-

Data Analysis: Use the calibration curve to determine the concentration of this compound in the filtered sample. The resulting concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

Kinetic Solubility Assessment

For higher throughput screening, a kinetic solubility assay can be employed. This method measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.

Methodology:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Dispense the test solvent (e.g., aqueous buffer, cell culture media) into a multi-well plate.

-

Add increasing volumes of the this compound stock solution to the wells.

-

Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Visualizations

Hes1 Signaling Pathway

This compound is an inhibitor of the Hes1 dimer. Hes1 is a key downstream effector of the Notch signaling pathway, which is initiated by ligand-receptor interactions between neighboring cells. The activation of the Notch receptor leads to its cleavage and the release of the Notch Intracellular Domain (NICD). NICD translocates to the nucleus and forms a complex with the DNA-binding protein RBPJ, leading to the transcription of target genes, including Hes1. Hes1 protein, in turn, acts as a transcriptional repressor, regulating the expression of genes involved in cell differentiation and proliferation.

Caption: The Hes1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the equilibrium solubility of a compound like this compound.

Caption: A generalized workflow for determining equilibrium solubility.

Conclusion

While this compound shows promise as a modulator of the Hes1 signaling pathway, a comprehensive understanding of its physicochemical properties, particularly its solubility, is essential for its continued development. This guide has summarized the available qualitative solubility data and provided detailed experimental protocols to enable researchers to determine quantitative solubility values. The provided diagrams offer a visual representation of the relevant biological pathway and a practical workflow for solubility assessment. Further research to establish definitive quantitative solubility data for this compound in a range of pharmaceutically relevant solvents is highly recommended.

References

An In-depth Technical Guide on the Stability and Degradation Profile of Lethedioside A

Disclaimer: No direct stability or degradation studies have been published for Lethedioside A. This guide is based on the known stability and degradation profiles of structurally related flavonoid glycosides. The information presented herein provides a predictive overview and should be confirmed by specific experimental studies on this compound.

Introduction

This compound is a flavonoid glycoside, a class of natural products known for their diverse biological activities. Understanding the stability and degradation profile of this compound is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the anticipated stability of this compound under various stress conditions and outlines the expected degradation pathways based on the behavior of similar flavonoid glycosides. The methodologies for conducting stability studies and the analytical techniques for monitoring degradation are also detailed.

Chemical Structure of this compound

This compound is a flavone glycoside. Its structure consists of a flavone aglycone linked to a sugar moiety. The stability of the molecule is influenced by the susceptibility of the glycosidic bond to hydrolysis and the potential for oxidation or other reactions of the flavone core.

Predicted Stability and Degradation Profile

Forced degradation studies are essential to identify the likely degradation products and establish the intrinsic stability of a molecule.[1] Based on studies of other flavonoid glycosides, this compound is expected to degrade under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for flavonoid glycosides, leading to the cleavage of the glycosidic bond to yield the aglycone and the sugar moiety.

-

Acidic Hydrolysis: Flavonoid O-glycosides are prone to acid hydrolysis.[2] Treatment with hydrochloric acid at elevated temperatures is a common method to induce this degradation.[3] For instance, flavonol glycosides from Ginkgo biloba were found to be more stable under acidic conditions compared to basic conditions.[4][5]

-

Basic Hydrolysis: Alkaline conditions are also expected to cause the hydrolysis of the glycosidic bond in this compound. Studies on other flavonoids have shown degradation under basic conditions, such as with sodium hydroxide.[4][5]

Oxidative Degradation

The flavonoid structure is susceptible to oxidation, particularly when exposed to oxidizing agents like hydrogen peroxide. This can lead to the formation of various oxidation products. The presence of multiple hydroxyl groups on the flavonoid core makes it a target for oxidative reactions.

Photodegradation

Exposure to light, especially UV radiation, can induce the degradation of flavonoids.[6] The rate and extent of photodegradation can be influenced by the solvent and the presence of oxygen.[7] While some flavonoids are photostable, others can undergo significant degradation upon light exposure.[1][8] The glycosylation at certain positions can sometimes confer a degree of photostability.[2]

Thermal Degradation

Elevated temperatures can lead to the degradation of flavonoid glycosides.[9][10] Thermal degradation may involve the hydrolysis of the glycosidic bond, as well as other reactions affecting the aglycone structure.[11][12] For some flavonoids, storage at high temperatures has been shown to cause a decrease in the glycoside content with a corresponding increase in the aglycone.[9]

Quantitative Data Summary

Due to the absence of specific data for this compound, the following table summarizes typical conditions and expected outcomes for forced degradation studies on flavonoid glycosides, which can be extrapolated to this compound.

| Stress Condition | Reagent/Parameter | Typical Conditions | Expected Degradation Products | Reference |

| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 2 M HCl, 60-80°C, 2 hours | Aglycone + Sugar Moiety | [3][4][5] |

| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M NaOH, Room Temperature or elevated | Aglycone + Sugar Moiety | [4][5] |

| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% H₂O₂, Room Temperature | Oxidized aglycone and other degradation products | [4][5] |

| Photodegradation | UV Light | Exposure to UVA/UVB light | Oxidized and rearranged products | [6][8] |

| Thermal Degradation | Temperature | 70°C - 100°C | Aglycone, sugar moiety, and further degradation products | [4][5][9] |

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following are generalized protocols for forced degradation studies applicable to this compound.

General Forced Degradation Protocol

A stock solution of this compound would be prepared in a suitable solvent (e.g., methanol or a buffer). Aliquots of this solution would then be subjected to the following stress conditions:

-

Acidic Condition: The drug solution is mixed with an equal volume of an appropriate concentration of hydrochloric acid (e.g., 0.1 M or 1 M HCl) and kept at a specific temperature (e.g., 60°C or 80°C) for a defined period. Samples are withdrawn at various time points, neutralized, and analyzed.

-

Basic Condition: The drug solution is treated with an equal volume of a suitable concentration of sodium hydroxide (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature. Samples are taken at different intervals, neutralized, and subjected to analysis.

-

Oxidative Condition: The drug solution is exposed to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Samples are collected at various time points and analyzed.

-

Photolytic Condition: The drug solution is exposed to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample is kept in the dark. Samples are analyzed at different time points.

-

Thermal Condition: The drug solution is stored at an elevated temperature (e.g., 70°C) in a temperature-controlled oven. Samples are withdrawn at various time intervals and analyzed.

Analytical Method for Stability Monitoring

High-Performance Liquid Chromatography (HPLC) is the most common technique for analyzing the stability of flavonoid glycosides.[2][13]

-

Chromatographic System: A reversed-phase HPLC system with a C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is often employed for good separation of the parent compound and its degradation products.

-

Detection: A Diode Array Detector (DAD) or a UV detector is used for the detection and quantification of the compounds. The wavelength of detection is chosen based on the UV spectrum of this compound. Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of degradation products.

Visualizations

Logical Workflow for Forced Degradation Study

References

- 1. The Phototoxic Potential of the Flavonoids, Taxifolin and Quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. journal.hep.com.cn [journal.hep.com.cn]

- 5. researchgate.net [researchgate.net]

- 6. The Photodegradation of Quercetin: Relation to Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. heraldopenaccess.us [heraldopenaccess.us]

- 8. The photodegradation of quercetin: relation to oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ingentaconnect.com [ingentaconnect.com]

- 11. researchgate.net [researchgate.net]

- 12. maxwellsci.com [maxwellsci.com]

- 13. inhort.pl [inhort.pl]

Lethedioside A: A Comprehensive Technical Review of a Novel Hes1 Dimerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the current literature on Lethedioside A, a naturally occurring flavonoid with significant potential in regenerative medicine. This compound has been identified as a potent inhibitor of the Hairy and Enhancer of split 1 (Hes1) protein dimerization, a key regulatory step in the Notch signaling pathway that governs neural stem cell (NSC) fate. By disrupting Hes1 function, this compound promotes the differentiation of NSCs into neurons, offering a promising avenue for the development of therapies for neurodegenerative diseases and neuronal injury.

Core Mechanism of Action: Inhibition of Hes1 Dimerization

This compound, also referred to as agalloside, was isolated from the medicinal plant Aquilaria agallocha.[1] Its primary mechanism of action is the inhibition of the homodimerization of the transcription factor Hes1. Hes1, a basic helix-loop-helix (bHLH) protein, plays a crucial role in maintaining NSCs in an undifferentiated, proliferative state by repressing the expression of proneural genes.[2][3][4] Hes1 functions as a dimer to bind to DNA and exert its repressive effects. This compound directly interferes with this dimerization process, thereby lifting the repression of downstream targets and allowing for neuronal differentiation to proceed.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the primary literature on this compound.

| Parameter | Value | Assay | Reference |

| IC₅₀ for Hes1 Dimer Inhibition | 9.5 μM | Hes1 Dimer Plate Assay | [2] |

| Compound | Concentration | Effect on Hes1 Dimerization | Cell Line | Reference |

| This compound | 5 µM | Dose-dependent decrease in Flag-Hes1 | HEK293T | [1] |

| This compound | 10 µM | Dose-dependent decrease in Flag-Hes1 | HEK293T | [1] |

| Gene | Treatment | Fold Change in mRNA Expression (vs. control) | Time Point | Cell Line | Reference |

| Mash1 | This compound (10 µM) | ~2.5 | 24 hours | C17.2 mouse NSCs | [3] |

| Ngn2 | This compound (10 µM) | ~2.0 | 24 hours | C17.2 mouse NSCs | [3] |

Experimental Protocols

Hes1 Dimer Inhibition Assay (Fluorescence Plate Assay)

This assay quantifies the ability of a compound to inhibit the dimerization of Hes1 protein.

-

Immobilization of Hes1: A 96-well amino-immobilizer plate is incubated with a solution of Hes1 protein (10 µg/mL in PBS) for 2 hours at 4°C.

-

Blocking: The wells are washed, and remaining active sites are blocked with 10 mM ethanolamine for 2 hours at 4°C.

-

Washing: The plate is washed twice with PBST (PBS containing 0.05% Tween 20).

-

Inhibition Reaction: The test compound (this compound) at various concentrations is added to the wells along with Cy3-labeled Hes1 in NET-N buffer.

-

Incubation: The plate is incubated to allow for dimerization.

-

Detection: The fluorescence intensity in each well is measured. A decrease in fluorescence compared to the control (no inhibitor) indicates inhibition of Hes1 dimerization. The background fluorescence (wells with Cy3-Hes1 but no immobilized Hes1) is subtracted from all readings.[1][2]

Neural Stem Cell (NSC) Differentiation Assay

This protocol assesses the effect of this compound on the differentiation of NSCs into neurons.

-

Cell Seeding: C17.2 mouse neural stem cells are seeded onto poly-L-lysine-coated plates or coverslips.

-

Treatment: After 24 hours, the culture medium is replaced with fresh medium containing either DMSO (vehicle control) or this compound at the desired concentration.

-

Incubation: The cells are incubated for a specified period (e.g., 3-5 days) to allow for differentiation.

-

Immunocytochemistry: The cells are fixed and stained with antibodies against neuronal markers (e.g., βIII-tubulin) and astrocyte markers (e.g., GFAP). Cell nuclei are counterstained with DAPI.

-

Quantification: The percentage of neurons and astrocytes is determined by counting the number of positively stained cells relative to the total number of DAPI-stained nuclei.[5]

Quantitative Real-Time PCR (RT-qPCR) for Proneural Gene Expression

This method is used to measure the change in mRNA levels of proneural genes following treatment with this compound.

-

Cell Treatment: C17.2 NSCs are treated with this compound or DMSO for 24 hours.

-

RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is used as a template for quantitative PCR with primers specific for Mash1, Ngn2, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of Mash1 and Ngn2 is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treatment group to the control group.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and the experimental workflow for its identification.

Caption: Mechanism of Action of this compound.

Caption: TPO-NAPI Experimental Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Hes1 inhibitor isolated by target protein oriented natural products isolation (TPO-NAPI) of differentiation activators of neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic DNA-Binding Inhibitor of HES1 Alters the Notch Signaling Pathway and Induces Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sequential Roles for Mash1 and Ngn2 in the Generation of Dorsal Spinal Cord Interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Lethedioside A: A Technical Overview of Preclinical Safety and Toxicity Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lethedioside A, a natural product identified as an inhibitor of the Hairy and Enhancer of Split 1 (Hes1) protein dimerization, presents a potential therapeutic avenue in fields such as neuroscience and oncology. This technical guide provides a comprehensive summary of the currently available preclinical safety and toxicity data for this compound. The information is intended to support researchers, scientists, and drug development professionals in evaluating its potential for further investigation. The existing data is limited, primarily focusing on its in vitro inhibitory activity and cytotoxicity. This document compiles the known quantitative data, details the experimental protocols used in these initial studies, and visualizes the relevant biological pathway and experimental workflow. A significant gap in comprehensive in vivo safety and toxicity data is noted, highlighting a critical area for future research.

Introduction

This compound is a naturally occurring compound that has garnered scientific interest due to its specific biological activity. It has been identified as an inhibitor of the Hes1 dimer, a key component in the Notch signaling pathway which is crucial for cell differentiation and proliferation. By disrupting Hes1 dimerization, this compound can modulate downstream gene expression, making it a candidate for therapeutic intervention in diseases characterized by dysregulated Notch signaling. This guide focuses exclusively on the reported safety and toxicity profile of this compound to aid in the preliminary assessment of its drug development potential.

Quantitative Safety and Toxicity Data

The currently available quantitative data on the safety and toxicity of this compound is sparse and limited to in vitro studies. No in vivo data, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), has been publicly reported. The known data is summarized in the table below.

| Parameter | Test System | Result | Reference |

| IC50 (Hes1 Dimer Inhibition) | In vitro fluorescent plate assay | 9.5 µM | [1] |

| IC50 (Cytotoxicity) | Human KB cells (cervical carcinoma) | > 100 µg/mL | [1][2] |

Table 1: Summary of In Vitro Activity and Cytotoxicity of this compound

Experimental Protocols

The following sections detail the methodologies employed in the key studies that have generated the available data on this compound.

Hes1 Dimerization Inhibition Assay

The inhibitory activity of this compound on Hes1 dimerization was determined using an in vitro fluorescent plate assay.

-

Principle: This assay measures the ability of a compound to disrupt the interaction between two Hes1 protein monomers.

-

Methodology:

-

Recombinant Hes1 protein is expressed and purified.

-

The protein is then used in a fluorescence-based assay where the dimerization of Hes1 results in a detectable signal.

-

This compound is introduced at varying concentrations to the assay system.

-

The reduction in the fluorescence signal, indicating inhibition of dimerization, is measured.

-

The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the Hes1 dimerization signal.

-

Cytotoxicity Assay

The cytotoxic potential of this compound was evaluated against a human cancer cell line.

-

Cell Line: Human KB cells (a subline of the HeLa human cervical carcinoma cell line).

-

Methodology:

-

KB cells are cultured in appropriate media and seeded into 96-well plates.

-

The cells are then treated with various concentrations of this compound.

-

After a specified incubation period (e.g., 72 hours), cell viability is assessed using a suitable method, such as the neutral red assay.

-

The IC50 value is determined as the concentration of the compound that reduces cell viability by 50%. In the case of this compound, the reported IC50 was greater than 100 µg/mL, indicating low cytotoxicity in this specific cell line.[1][2]

-

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.

Caption: Hes1 Signaling Pathway and the Point of Inhibition by this compound.

Caption: Experimental Workflow for the In Vitro Cytotoxicity Assay of this compound.

Discussion and Future Directions

The available data indicates that this compound is a moderately potent inhibitor of Hes1 dimerization with an IC50 of 9.5 µM.[1] Importantly, it exhibits low cytotoxicity against human KB cancer cells, with an IC50 value exceeding 100 µg/mL.[1][2] This initial profile suggests a potentially favorable therapeutic window, where the compound can exert its biological effect at concentrations that are not overtly toxic to cells in vitro.

However, the current understanding of this compound's safety and toxicity is profoundly limited. The absence of comprehensive preclinical data is a significant hurdle for its further development. To advance this compound as a potential therapeutic agent, a systematic and thorough evaluation of its safety profile is imperative.

Key areas for future research include:

-

In vitro safety pharmacology: Assessing the effects of this compound on other key cellular targets and pathways to identify potential off-target effects.

-

In vivo acute toxicity studies: Determining the median lethal dose (LD50) in relevant animal models to understand the short-term toxicity profile.

-

Repeated-dose toxicity studies: Evaluating the effects of sub-chronic and chronic exposure to this compound in animal models to identify potential target organs for toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Genotoxicity and mutagenicity assays: Assessing the potential of this compound to cause genetic damage.

-

Pharmacokinetic and ADME studies: Understanding the absorption, distribution, metabolism, and excretion profile of this compound is crucial for interpreting toxicity data and designing effective dosing regimens.

Conclusion

This compound is a promising Hes1 inhibitor with demonstrated in vitro activity and low cytotoxicity in a single cancer cell line. While this initial data is encouraging, it is insufficient to make a comprehensive assessment of its safety and toxicity. The information presented in this guide serves as a foundation for understanding the current state of knowledge. Rigorous preclinical safety and toxicity studies are essential next steps to determine the viability of this compound as a clinical candidate. Researchers and drug development professionals are strongly advised to conduct comprehensive safety evaluations before proceeding with further development.

References

Natural Analogs of Lethedioside A: A Technical Guide for Researchers

An In-depth Examination of Structurally Related Flavone Glycosides and Their Biological Activities

This technical guide provides a comprehensive overview of the natural analogs of Lethedioside A, a 7-methoxy-flavone 5-O-glycoside. The content herein is curated for researchers, scientists, and drug development professionals, offering a detailed exploration of these compounds, including their biological activities, underlying mechanisms of action, and relevant experimental methodologies.

Introduction to this compound and Its Analogs

This compound is a flavonoid glycoside first isolated from the cytotoxic methanol extract of Lethedon tannaensis, and has also been identified in the roots of Aquilaria sinensis. Structurally, it is a 5-O-xylosylglucoside of 7,3',4'-tri-O-methylluteolin. Research into the phytochemistry of Lethedon tannaensis has revealed a series of structurally related flavone 5-O-glycosides that are considered natural analogs of this compound. These compounds share a common 7-methoxyflavone core but differ in their aglycone methylation patterns and glycosidic substitutions at the C-5 position.

The primary natural analogs identified alongside this compound are:

-

Lethedoside A: 5-O-glucoside of 7,3',4'-tri-O-methylluteolin.

-

Lethedoside B: 5-O-glucoside of 7,3',4',5'-tetra-O-methyltricetin.

-

Lethedoside C: 5-O-glucoside of 7,3',4'-tri-O-methytricetin.

-

Lethedioside B: 5-O-xylosylglucoside of 7,3',4',5'-tetra-O-methyltricetin.

-

A known flavone glycoside: 5-O-xylosylglucoside of 7,4'-di-O-methylapigenin.

Initial studies on these glycosides reported them to be inactive or only weakly active against KB tumor cells. However, the biological potential of their aglycones and the broader class of 5-O-glycosylflavones warrants a more detailed investigation.

Quantitative Biological Data

While the glycosides themselves have shown limited cytotoxicity in initial screenings, the aglycone of this compound, 7,3',4'-tri-O-methylluteolin, has demonstrated notable cytotoxic and anti-inflammatory effects. The following table summarizes the available quantitative data for this key aglycone. Data for the other glycosidic analogs is currently limited to qualitative descriptions.

| Compound | Cell Line | Assay | Time Point (hours) | IC50 | Reference |

| 7,3',4'-tri-O-methylluteolin | MCF-7 (Breast Cancer) | Cytotoxicity | 24 | 12 µg/mL | [1] |

| 7,3',4'-tri-O-methylluteolin | MCF-7 (Breast Cancer) | Cytotoxicity | 48 | 8 µg/mL | [1] |

| 7,3',4'-tri-O-methylluteolin | Soybean Lipoxygenase | Enzyme Inhibition | - | 23.97 µg/mL | [1] |

| 5-O-glycosylflavones (general) | RAW 264.7 (Macrophage) | Nitric Oxide Production | - | Inhibitory Activity |

Signaling Pathways and Mechanism of Action

The molecular mechanisms underlying the biological activities of this compound's aglycone, 7,3',4'-tri-O-methylluteolin, are beginning to be understood. Studies indicate that its cytotoxic effects in breast cancer cells are mediated through the induction of apoptosis via the intrinsic pathway. This process is initiated by an increase in reactive oxygen species (ROS), which in turn modulates the expression of key apoptotic regulatory proteins.

Additionally, a broader characteristic of 5-O-glycosylflavones is their ability to inhibit the production of nitric oxide (NO) in activated macrophages, suggesting anti-inflammatory potential.

Proposed signaling pathway for the induction of apoptosis by 7,3',4'-tri-O-methylluteolin.

Experimental Protocols

This section details generalized yet comprehensive protocols for the isolation and biological evaluation of flavone glycosides like this compound and its analogs. These are representative methodologies based on standard practices in natural product chemistry.

General Workflow for Isolation and Characterization

A generalized workflow for the isolation and characterization of flavonoid glycosides from a plant source.

1. Extraction of Flavonoid Glycosides from Plant Material

-

Objective: To extract a broad range of phytochemicals, including flavonoid glycosides, from the dried and powdered plant material.

-

Protocol:

-

Air-dried and powdered plant material (e.g., leaves, roots) is subjected to exhaustive extraction with methanol at room temperature.

-

The extraction is typically carried out by maceration with intermittent shaking for a period of 24-48 hours, and the process is repeated multiple times to ensure complete extraction.

-

The methanol extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude methanol extract.

-

2. Fractionation of the Crude Extract

-

Objective: To separate the crude extract into fractions of varying polarity to simplify subsequent purification steps.

-

Protocol:

-

The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Each solvent layer is collected and evaporated to dryness to yield the respective fractions. Flavonoid glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).

-

3. Chromatographic Purification

-

Objective: To isolate individual flavonoid glycosides from the enriched fractions.

-

Protocol:

-

The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over a stationary phase such as Sephadex LH-20 or silica gel.

-

A gradient elution system is employed, starting with a less polar solvent system and gradually increasing the polarity. For example, a gradient of methanol in chloroform or water in methanol.

-